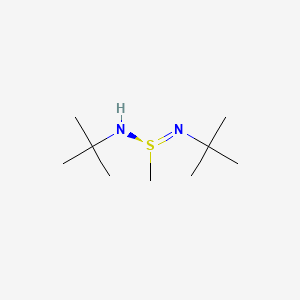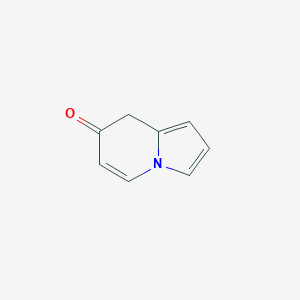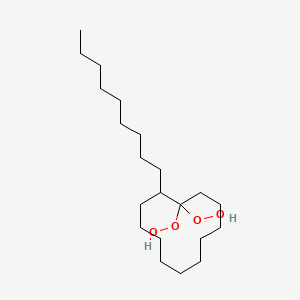
2-Nonylcyclododecane-1,1-diperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dihydroperoxy-2-nonylcyclododecane is an organic peroxide compound with the molecular formula C21H42O4. It is also known as Hydroperoxide, (2-nonylcyclododecylidene)bis-. This compound is characterized by the presence of two hydroperoxy groups attached to a cyclododecane ring substituted with a nonyl group. Organic peroxides like 1,1-Dihydroperoxy-2-nonylcyclododecane are known for their applications in polymerization reactions and as initiators in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihydroperoxy-2-nonylcyclododecane typically involves the reaction of cyclododecane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or perchloric acid to promote the formation of hydroperoxides.
Industrial Production Methods
In industrial settings, the production of 1,1-Dihydroperoxy-2-nonylcyclododecane may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dihydroperoxy-2-nonylcyclododecane undergoes various chemical reactions, including:
Oxidation: The hydroperoxy groups can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions involving nucleophiles or electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted cyclododecane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Dihydroperoxy-2-nonylcyclododecane has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying hydroperoxide reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1-Dihydroperoxy-2-nonylcyclododecane involves the generation of reactive oxygen species (ROS) through the decomposition of hydroperoxy groups. These ROS can initiate radical polymerization reactions or oxidize substrates in organic synthesis. The molecular targets and pathways involved include:
Radical Formation: The hydroperoxy groups decompose to form free radicals, which can initiate polymerization or oxidation reactions.
Oxidation Pathways: The ROS generated can oxidize various substrates, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
Cumyl Hydroperoxide: Another organic peroxide with similar reactivity and applications.
Pinanyl Hydroperoxide: Known for its use in polymerization and oxidation reactions.
Cyclohexyl Hydroperoxide: Utilized in similar chemical processes and industrial applications.
Uniqueness
1,1-Dihydroperoxy-2-nonylcyclododecane is unique due to its specific structure, which includes a cyclododecane ring and a nonyl substituent. This structure imparts distinct reactivity and stability compared to other hydroperoxides, making it valuable in specialized applications .
Propiedades
Número CAS |
618067-97-3 |
|---|---|
Fórmula molecular |
C21H42O4 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1,1-dihydroperoxy-2-nonylcyclododecane |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-8-11-14-17-20-18-15-12-9-6-7-10-13-16-19-21(20,24-22)25-23/h20,22-23H,2-19H2,1H3 |
Clave InChI |
MGXPVOLMRSMJMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1CCCCCCCCCCC1(OO)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


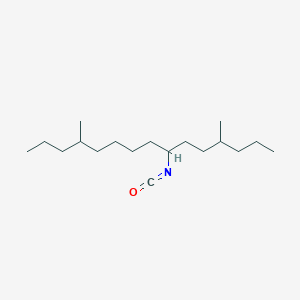

![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
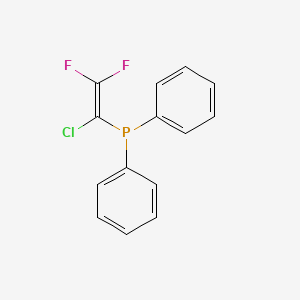

![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
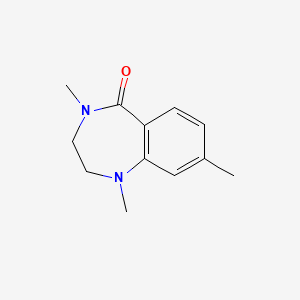

![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)
